4-Allyl-5-(tert-butyl)-2-methoxyphenol
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Overview
Description
4-Allyl-5-(tert-butyl)-2-methoxyphenol is an organic compound with a complex structure that includes an allyl group, a tert-butyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-(tert-butyl)-2-methoxyphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 4-allyl-2-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(tert-butyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-allyl-5-(tert-butyl)-2-methoxybenzaldehyde.
Reduction: Formation of 4-allyl-5-(tert-butyl)-2-methoxycyclohexanol.
Substitution: Formation of 4-allyl-5-(tert-butyl)-2-hydroxyphenol.
Scientific Research Applications
4-Allyl-5-(tert-butyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyl-5-(tert-butyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2-methoxyphenol: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
4-tert-Butyl-2-methoxyphenol: Lacks the allyl group, which may influence its antioxidant properties.
4-Allyl-5-methoxyphenol: Lacks the tert-butyl group, potentially altering its stability and solubility.
Uniqueness
4-Allyl-5-(tert-butyl)-2-methoxyphenol is unique due to the presence of both the allyl and tert-butyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67874-75-3 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-tert-butyl-2-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C14H20O2/c1-6-7-10-8-13(16-5)12(15)9-11(10)14(2,3)4/h6,8-9,15H,1,7H2,2-5H3 |
InChI Key |
DNDJANVQFAOBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1CC=C)OC)O |
Origin of Product |
United States |
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